molecular formula C14H17N3O2 B10962118 2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

Cat. No.: B10962118
M. Wt: 259.30 g/mol
InChI Key: YZFGLANUXMWVBN-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE typically involves the formation of the imidazole ring followed by the attachment of the ethoxy and benzamide groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the benzamide group results in the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C14H17N3O2/c1-2-19-13-6-4-3-5-12(13)14(18)16-8-7-11-9-15-10-17-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,17)(H,16,18)

InChI Key

YZFGLANUXMWVBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CN=CN2

Origin of Product

United States

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